molecular formula C11H14ClNO B13867780 4-(2-Chloro-5-methylphenyl)morpholine

4-(2-Chloro-5-methylphenyl)morpholine

Cat. No.: B13867780
M. Wt: 211.69 g/mol
InChI Key: HLAMWYTYUSOKTI-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methylphenyl)morpholine is a chemical compound of significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile building block for the development of novel pharmacologically active molecules. This compound features a morpholine ring, a common heterocycle in drug design due to its ability to improve solubility and act as a hydrogen bond acceptor, linked to a chlorophenyl group which can influence molecular binding and electronic properties . Scientific literature indicates that structurally similar morpholine derivatives have been investigated for their potential interactions with central nervous system targets. Specifically, certain substituted morpholine compounds are the subject of patents for the treatment of a range of disorders, including pain, fibromyalgia, and attention deficit hyperactivity disorder (ADHD), often through mechanisms involving the regulation of neurotransmitter reuptake . Researchers can utilize this compound as a key synthetic intermediate to explore structure-activity relationships and develop new chemical entities for preclinical research. As with all compounds of this nature, it is supplied strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-(2-chloro-5-methylphenyl)morpholine

InChI

InChI=1S/C11H14ClNO/c1-9-2-3-10(12)11(8-9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

HLAMWYTYUSOKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2CCOCC2

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of the 4 2 Chloro 5 Methylphenyl Morpholine Scaffold

Functionalization of the Morpholine (B109124) Ring System

The nitrogen atom of the morpholine ring is a key site for synthetic modification, behaving as a typical secondary amine. This allows for straightforward reactions to introduce new substituents and build molecular complexity.

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen of the morpholine ring readily participates in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a variety of functional groups onto the scaffold.

N-Alkylation is typically achieved by reacting 4-(2-chloro-5-methylphenyl)morpholine with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) or other alkylating agents like alkyl sulfonates. acsgcipr.org The reaction generally proceeds via an SN2 mechanism, where the morpholine nitrogen acts as the nucleophile. The choice of solvent and base is critical for reaction efficiency, with polar aprotic solvents often being favored. This method allows for the introduction of simple alkyl chains as well as more complex functionalized side chains. nih.gov

N-Acylation involves the reaction of the morpholine nitrogen with acylating agents such as acyl chlorides or acid anhydrides. pensoft.net This reaction forms a stable amide bond and is an effective way to introduce carbonyl-containing moieties. These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). The resulting N-acylated derivatives can serve as precursors for further functionalization.

Reaction TypeReagent ClassGeneral ConditionsProduct Type
N-Alkylation Alkyl Halides (R-X)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)4-(2-Chloro-5-methylphenyl)-4-alkylmorpholin-4-ium halide
N-Acylation Acyl Chlorides (RCOCl)Base (e.g., Pyridine, Et₃N), Aprotic SolventThis compound-4-carboxamide
N-Acylation Acid Anhydrides ((RCO)₂O)Aprotic Solvent, Optional CatalystThis compound-4-carboxamide

Introduction of Side Chains and Heterocyclic Moieties

Building upon initial N-alkylation or N-acylation, more complex side chains and various heterocyclic systems can be attached to the morpholine nitrogen. This strategy is pivotal in creating derivatives with diverse structural features.

A common approach involves a two-step sequence. First, an N-acylation reaction is performed with a bifunctional reagent like chloroacetyl chloride. The resulting intermediate, 1-(4-(2-chloro-5-methylphenyl)morpholino)-2-chloroethan-1-one, possesses a reactive alkyl chloride group. This group can then undergo nucleophilic substitution with a wide array of nucleophiles, including amines, thiols, and the nitrogen atoms of other heterocyclic rings, to introduce new functionalities.

For instance, reacting this chloroacetamide intermediate with substituted aminobenzothiazoles or other nitrogen-containing heterocycles can generate complex hybrid molecules. This modular approach allows for the systematic exploration of structure-activity relationships by varying the nature of the introduced heterocyclic moiety. e3s-conferences.org

Modifications on the 2-Chloro-5-methylphenyl Moiety

The aromatic ring of the scaffold provides multiple avenues for derivatization, including manipulation of the existing halogen and methyl substituents, as well as substitution at the available positions on the phenyl ring.

Halogen Manipulation and Substitution Reactions

The chlorine atom on the phenyl ring, while generally unreactive towards traditional nucleophilic aromatic substitution, can be replaced using modern cross-coupling methodologies. Palladium-catalyzed reactions are particularly powerful tools for this purpose. nih.gov

Suzuki-Miyaura Coupling: The chlorine atom can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.orglibretexts.org This reaction forms a new carbon-carbon bond, enabling the synthesis of biaryl derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium-phosphine complex. researchgate.netnih.gov This is a versatile method for introducing a wide range of amino groups in place of the chlorine atom.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Stille (coupling with organostannanes) couplings, also offer pathways to replace the chlorine atom with various carbon-based substituents.

These reactions significantly expand the synthetic possibilities, allowing for the creation of derivatives with profoundly different electronic and steric properties. rsc.orgresearchgate.net

Coupling ReactionReagent TypeCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Boronic Acid (R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), BaseC-C (Aryl-Aryl)
Buchwald-Hartwig Amine (R₂NH)Pd(0)/Pd(II) catalyst, Phosphine (B1218219) Ligand, BaseC-N (Aryl-Amine)
Sonogashira Terminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseC-C (Aryl-Alkyne)
Heck AlkenePd(0)/Pd(II) catalyst, BaseC-C (Aryl-Vinyl)

Electrophilic Aromatic Substitution on the Phenyl Ring

The 2-chloro-5-methylphenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of new substituents at the vacant positions (C3, C4, and C6). wikipedia.orgncert.nic.in The regiochemical outcome of these reactions is directed by the existing chloro and methyl groups.

The methyl group is an activating, ortho-, para-directing group. Relative to its position at C5, it directs incoming electrophiles to positions C4 (ortho) and C6 (ortho).

The chloro group is a deactivating, ortho-, para-directing group. blogspot.com Relative to its position at C2, it directs incoming electrophiles to positions C4 (para) and C6 (ortho).

Since both groups direct incoming electrophiles to the C4 and C6 positions, substitution is strongly favored at these sites. The methyl group's activating effect typically makes it the dominant directing group over the deactivating halogen. quora.comquora.comvedantu.com Steric hindrance may also influence the ratio of C4 to C6 substitution. Common electrophilic aromatic substitution reactions applicable here include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation. cerritos.edu

Transformations of the Methyl Group

The methyl group on the phenyl ring is also amenable to chemical modification, primarily through free-radical reactions or oxidation.

Free-Radical Halogenation: In the presence of UV light or a radical initiator (like NBS, N-Bromosuccinimide), the methyl group can undergo free-radical halogenation to form a benzylic halide (e.g., a chloromethyl or bromomethyl group). youtube.comlibretexts.org Bromination is generally more selective than chlorination. quora.commasterorganicchemistry.com The resulting benzylic halide is a versatile intermediate that can be readily converted into other functional groups (alcohols, ethers, amines, nitriles) via nucleophilic substitution reactions. masterorganicchemistry.com

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functional groups. Depending on the oxidizing agent and reaction conditions, it can be converted to a benzaldehyde (B42025) derivative, a benzoic acid derivative, or a benzyl (B1604629) alcohol. health-man.com.uawikipedia.orgresearchgate.net For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. Milder, more controlled oxidation methods can yield the corresponding aldehyde.

These transformations of the methyl group provide another handle for introducing diverse functionality onto the aromatic portion of the scaffold.

Formation of Complex Hybrid Structures Incorporating the Morpholine Unit

The this compound scaffold serves as a versatile building block in the synthesis of more complex molecular architectures. Its derivatization allows for the integration of the morpholine unit into various heterocyclic systems, leading to the creation of hybrid structures with potential applications in medicinal and materials chemistry. The following sections detail specific strategies for coupling this scaffold with other key chemical moieties.

Coupling with Quinazoline (B50416) Systems

The synthesis of hybrid molecules incorporating both morpholine and quinazoline rings is a significant area of chemical research. A primary strategy for achieving this coupling involves the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a chlorinated quinazoline derivative serves as the electrophile, while the secondary amine of the morpholine ring acts as the nucleophile.

The general procedure involves synthesizing a 2,4-dichloroquinazoline (B46505) or a similar precursor, which is then reacted with a morpholine-containing compound. nih.gov For instance, substituted quinazolinones can be chlorinated using thionyl chloride (SOCl₂) to produce a reactive intermediate. nih.gov Subsequent reaction with morpholine, often in a suitable solvent and sometimes with a base to neutralize the HCl byproduct, leads to the displacement of a chlorine atom and the formation of a C-N bond, effectively linking the two heterocyclic systems. nih.gov

While specific examples starting directly with this compound are not detailed, this compound possesses the necessary secondary amine functionality to participate in such SNAr reactions. The reaction would involve the attack of the morpholine nitrogen onto an electrophilic carbon of a suitably activated quinazoline precursor. Various synthetic methods, including traditional refluxing, microwave-assisted synthesis, and ultrasound-promoted reactions, have been developed to facilitate the creation of quinazoline derivatives. nih.govscilit.comopenmedicinalchemistryjournal.com

Table 1: Examples of Synthesized Morpholine-Substituted Quinazoline Derivatives This table is generated based on data from related research and illustrates the types of structures that can be formed.

Compound IDSubstituent on Quinazoline RingSynthesis MethodReference
AK-3 2-(4-methoxyphenyl)SNAr reaction of chlorinated quinazolinone with morpholine nih.gov
AK-10 2-(3,4,5-trimethoxyphenyl)SNAr reaction of chlorinated quinazolinone with morpholine nih.gov

Integration into Thiazole (B1198619) and Thiadiazole Derivatives

The morpholine moiety can be integrated into thiazole and thiadiazole ring systems through various multi-step synthetic pathways. These strategies typically involve the use of a morpholine-containing precursor that bears a reactive functional group capable of participating in a ring-forming cyclization reaction.

Thiazole Derivatives: A common route to thiazole derivatives is the Hantzsch thiazole synthesis. This method, or variations thereof, involves the reaction of a thiourea (B124793) or thioamide derivative with an α-haloketone. To incorporate the this compound scaffold, the molecule would first need to be functionalized to introduce a thiourea group. For example, a derivative bearing a primary amine could be reacted with a thioisocyanate. The resulting thiourea could then be cyclized with an appropriate α-haloketone to form the thiazole ring. semanticscholar.orgekb.eg In one reported synthesis, new thiazole-substituted morpholine derivatives were created in a two-step process, starting with the formation of a thiourea, which was then cyclized in an ethanol-DMF mixture. semanticscholar.org

Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazoles often begins with precursors such as thiosemicarbazides or acylhydrazines. sbq.org.brnih.gov A general method involves the cyclization of thiosemicarbazides with reagents like phosphorus oxychloride or dehydration via strong acids. To utilize the this compound scaffold, a synthetic route would need to be devised to attach a thiosemicarbazide (B42300) moiety to the molecule, likely through a functional group on the phenyl ring. Another approach involves reacting a morpholine-containing entity, such as 4-morpholine carbonyl chloride, with other aromatic compounds, which are then coupled with a diazotized 2-amino-5-mercapto-1,3,4-thiadiazole to yield the final product. asianpubs.orgresearchgate.net

Table 2: Representative Thiazole and Thiadiazole Derivatives Incorporating a Morpholine Unit This table is generated based on data from related research and illustrates the types of structures that can be formed.

HeterocycleDerivative StructurePrecursorsReference
Thiazole N-(4-phenylthiazol-2-yl)morpholine-4-carboxamideMorpholine-derived thiourea, acetophenone (B1666503) derivative semanticscholar.org
1,3,4-Thiadiazole N-{4-[2-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)-1-diazenyl]phenyl}-4-morpholine carboxamide4-morpholine carbonyl chloride, diazotized 2-amino-5-mercapto-1,3,4-thiadiazole asianpubs.orgresearchgate.net
1,3,4-Thiadiazole 2-(4-Arylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, piperazine (B1678402) derivative (as morpholine analog) nih.gov

Synthesis of Benzimidazolium Salts

Benzimidazolium salts are precursors to N-heterocyclic carbenes (NHCs) and have applications as ionic liquids and in medicinal chemistry. nih.govbiointerfaceresearch.com The synthesis of these salts can be achieved by incorporating a morpholine unit onto a benzimidazole (B57391) core, followed by quaternization.

A key synthetic strategy involves the N-alkylation of a benzimidazole derivative with a haloalkyl-substituted morpholine. For example, a reported synthesis involves reacting 5,6-dimethylbenzimidazole (B1208971) with 4-(2-chloroethyl)morpholine (B1582488) in the presence of a strong base like sodium hydride (NaH) in THF. inonu.edu.tr This step attaches the morpholinoethyl group to one of the benzimidazole nitrogens. The subsequent step is the quaternization of the second benzimidazole nitrogen by reacting the N-substituted benzimidazole with an alkyl halide (e.g., benzyl chloride or methyl iodide) to yield the final benzimidazolium salt. inonu.edu.tr These salts are typically stable in air and moisture. inonu.edu.tr Another approach involves the fusion of a morpholine ring with a benzimidazole motif through a Mannich base reaction. researchgate.net

To apply this strategy to the this compound scaffold, a derivative with a reactive alkyl halide "linker" attached to the morpholine nitrogen would be required.

Table 3: Example of a Synthetic Pathway to Morpholine-Substituted Benzimidazolium Salts This table is generated based on data from related research.

StepReactantsReagents/ConditionsProductReference
1. N-Alkylation 5,6-Dimethylbenzimidazole, 4-(2-chloroethyl)morpholineNaH, THF, refluxN-2-morpholinoethyl-5,6-dimethylbenzimidazole inonu.edu.tr
2. Quaternization N-2-morpholinoethyl-5,6-dimethylbenzimidazole, Alkyl chlorideChloroform, 50 °C1-Alkyl-3-(2-morpholinoethyl)-5,6-dimethylbenzimidazolium salt inonu.edu.tr

Formation of Schiff Bases

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N) and are synthesized by the condensation of a primary amine with an aldehyde or a ketone. The parent compound, this compound, is a secondary amine and therefore cannot directly participate in Schiff base formation.

To generate a Schiff base from this scaffold, the molecule must first be chemically modified to introduce a primary amine group. A plausible synthetic route would involve the nucleophilic substitution of the chlorine atom on the phenyl ring with an amino group, or the reduction of a nitro group introduced at that position. This would yield a precursor such as 4-(2-amino-5-methylphenyl)morpholine. This new derivative, now containing a primary aromatic amine, could readily react with a variety of substituted aldehydes or ketones in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the corresponding Schiff base. nih.govnih.gov

Research has demonstrated the synthesis of Schiff bases from 4-(2-aminophenyl)morpholines, which have been evaluated for various biological activities. nih.govnih.gov Similarly, more complex structures containing both a morpholine and a quinazolinone moiety have been used as platforms for creating new Schiff bases. jocpr.com

Table 4: General Reaction for Schiff Base Formation from a Morpholine Precursor This table illustrates the general synthetic transformation.

Reactant 1 (Amine)Reactant 2 (Carbonyl)ConditionsProduct (Schiff Base)Reference
4-(2-Aminophenyl)morpholineSubstituted BenzaldehydeEthanol, Acid catalystN-(substituted-benzylidine)-2-morpholinobenzenamine nih.govnih.gov
3-Amino-2-(morpholinomethyl)quinazolin-4(3H)-oneAromatic Aldehyde-3-{[Arylmethylidene]amino}-2-(morpholinomethyl)quinazolin-4(3H)-one jocpr.com

Generation of Triazole and Triazoline Derivatives

The synthesis of hybrid molecules containing both morpholine and 1,2,4-triazole (B32235) rings is a well-established field, typically involving multi-step reaction sequences. mdpi.comnih.gov A common strategy starts with a simple morpholine derivative that is elaborated into a key intermediate suitable for cyclization.

A representative synthesis begins with the reaction of morpholine with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate (B1210297). uobaghdad.edu.iq This ester is then converted into a hydrazide (morpholin-N-ethyl acetohydrazide) by reacting it with hydrazine (B178648) hydrate. The resulting hydrazide is a crucial building block that can be further reacted with an isothiocyanate (e.g., ammonium (B1175870) thiocyanate) to produce a thiosemicarbazide intermediate. uobaghdad.edu.iq This thiosemicarbazide can then undergo intramolecular cyclization, typically under basic conditions (e.g., using NaOH), to form the 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol ring system. uobaghdad.edu.iq The resulting triazole can be further derivatized at the thiol group or other positions.

For the this compound scaffold to be integrated into a triazole ring via this pathway, a functional group on the phenyl ring would need to be converted into a hydrazide or a related precursor to initiate the cyclization process. brieflands.com

Table 5: Synthetic Scheme for Morpholine-Containing 1,2,4-Triazoles This table summarizes a common multi-step synthesis.

StepReactionProductReference
1 Morpholine + Ethyl chloroacetateMorpholin-N-ethyl acetate uobaghdad.edu.iq
2 Morpholin-N-ethyl acetate + Hydrazine hydrateMorpholin-N-ethyl acetohydrazide uobaghdad.edu.iq
3 Acetohydrazide + Ammonium thiocyanateMorpholin-N-aceto semithiocarbazide uobaghdad.edu.iq
4 Semithiocarbazide + NaOH (cyclization)5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol uobaghdad.edu.iq

Mechanistic Investigations of Reactions Involving 4 2 Chloro 5 Methylphenyl Morpholine and Its Derivatives

Studies on Nucleophilic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides, including the 2-chloro-5-methylphenyl moiety of the title compound. The mechanism generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups on the aromatic ring is typically required to stabilize this intermediate and facilitate the reaction.

The kinetics of SNAr reactions are influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. The rate-determining step is usually the initial nucleophilic attack on the carbon atom bearing the leaving group to form the Meisenheimer complex. nih.govresearchgate.net The stability of this intermediate is key; the more stable the complex, the lower the activation energy and the faster the reaction. For 4-(2-Chloro-5-methylphenyl)morpholine, the electronic effects of the chloro (weakly deactivating) and methyl (weakly activating) groups, along with the morpholino group, collectively influence the electron density of the ring and thus the reaction rate.

While direct kinetic studies on this compound are not extensively documented, analogous systems show that the reaction rate is dependent on the concentration of both the aryl halide and the nucleophile.

Stereochemistry is primarily a consideration when a chiral center is present in the nucleophile or, less commonly, in the aryl substrate. Since the SNAr mechanism involves an attack on a planar sp²-hybridized carbon and does not affect the stereochemistry of the morpholine (B109124) ring itself, reactions with achiral nucleophiles will yield achiral products. If a chiral nucleophile is used, its stereochemistry is typically retained in the final product.

The nature of the leaving group (nucleofuge) is a critical factor in the second step of the SNAr mechanism—the elimination from the Meisenheimer complex to restore aromaticity. A good leaving group is one that can stabilize the negative charge it acquires upon departure. The rate of departure can sometimes become the rate-limiting step, particularly with poor leaving groups. researchgate.net

For halogen leaving groups, the bond strength to the aromatic carbon (C-F > C-Cl > C-Br > C-I) and the electronegativity are important factors. In many SNAr reactions, the C-F bond, despite being the strongest, often leads to the fastest reaction rate because the high electronegativity of fluorine strongly stabilizes the intermediate complex during the initial, often rate-determining, nucleophilic attack. However, when the departure of the leaving group is rate-limiting, the order can change to favor the weaker carbon-halogen bonds (I > Br > Cl > F). Other common leaving groups, such as sulfonate esters (e.g., triflate, tosylate), are exceptionally effective due to their ability to delocalize the negative charge through resonance. nih.gov

The basicity of the nucleophile also plays a significant role. Generally, a more basic nucleophile is more reactive. However, a direct correlation between basicity and nucleophilicity is not always observed, as polarizability and steric effects are also important. For SNAr reactions, the first step is often rate-determining, and stronger nucleophiles will typically increase the reaction rate. nih.gov

Leaving GroupTypical Relative Reactivity in SNAr (Attack as RDS)Notes
-FVery HighStrong inductive effect stabilizes the Meisenheimer complex.
-ClHighGood balance of inductive stabilization and leaving group ability.
-BrModerate-HighMore polarizable but less inductively stabilizing than chlorine.
-IModerateWeakest inductive effect but best nucleofuge among halogens.
-OTf (Triflate)Extremely HighExcellent leaving group due to extensive resonance stabilization.

Mechanistic Pathways of Cycloaddition and Condensation Reactions

While the aryl group of this compound is generally unreactive in cycloadditions, the morpholine nitrogen can act as a nucleophile to mediate or participate in such reactions. In a study involving gem-difluoroalkenes and organic azides, morpholine was found to act as a nucleophile, initiating a sequence that leads to a [3+2] cycloaddition product (a triazole). nih.gov The mechanism involves an initial nucleophilic attack by morpholine on the alkene, followed by elimination and subsequent reaction with the azide. This demonstrates that the morpholine moiety can be an active participant in complex multi-step reactions that culminate in a cycloaddition. nih.gov

More conventional cycloadditions, such as the [4+2] Diels-Alder reaction, are also theoretically possible. libretexts.org In such a scenario, a derivative of the phenyl ring would need to be suitably functionalized to act as either the diene or the dienophile. These reactions are typically concerted, meaning bond-breaking and bond-forming occur in a single transition state, which controls the stereochemistry of the product. libretexts.org

Catalytic Reaction Mechanisms and Transition State Analysis

Catalysis is central to the synthesis of complex molecules like N-aryl morpholines. The formation of the C-N bond between the morpholine ring and the 2-chloro-5-methylphenyl group is often accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst.

The generally accepted catalytic cycle involves three main stages:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.

Ligand Exchange/Amine Coordination : The morpholine binds to the palladium center, and a base deprotonates the amine, forming a palladium-amido complex.

Reductive Elimination : The C-N bond is formed as the desired N-aryl morpholine product is released, regenerating the Pd(0) catalyst.

StepDescriptionKey Transformation
Oxidative AdditionThe Pd(0) catalyst adds to the aryl halide.Ar-X + Pd(0) → Ar-Pd(II)-X
Amine Coordination & DeprotonationMorpholine coordinates to the Pd(II) center and is deprotonated by a base.Ar-Pd(II)-X + Morpholine → [Ar-Pd(II)-Morpholino]-
Reductive EliminationThe final product is formed and the catalyst is regenerated.[Ar-Pd(II)-Morpholino]- → Ar-Morpholine + Pd(0)

Furthermore, catalytic methods can be used to synthesize the morpholine ring itself. For instance, the enantioselective synthesis of 3-substituted morpholines has been achieved using a tandem hydroamination and asymmetric transfer hydrogenation reaction. ubc.ca Mechanistic proposals for such reactions often involve transition state analysis where hydrogen-bonding interactions between the substrate and the catalyst's ligands are crucial for achieving high enantioselectivity. ubc.ca

Understanding Reaction Intermediates and Reaction Progression

Beyond the well-defined intermediates of SNAr and catalytic cycles, other reactive species can be involved in the functionalization of this compound.

Isocyanide Insertion : This reaction involves the insertion of an isocyanide molecule (R-N≡C) into a metal-carbon or metal-hydride bond, typically within a transition metal complex. This process is a powerful tool for creating complex molecular scaffolds, as it introduces a new functional group into the molecule. Although the propensity of isocyanides to undergo multiple insertions can be a challenge, palladium-catalyzed isocyanide insertions into aryl halides are well-established. researchgate.net A hypothetical reaction involving this compound would likely proceed through an oxidative addition of the aryl chloride to a Pd(0) center, followed by isocyanide insertion into the resulting Aryl-Pd bond, and subsequent trapping by a nucleophile to yield an imine-containing derivative.

Mumm-type Rearrangement : The Mumm rearrangement is an acyl transfer reaction of an isoimidate (or a related species) to form a more stable imide. This type of rearrangement often follows a reaction where an O-acylated intermediate is formed. While specific examples involving this compound are not prominent in the literature, such a rearrangement could occur if the molecule were to participate in a reaction (e.g., with a carboxylic acid) that generates an O-acylisoourea or a similar intermediate structure. The mechanism is typically intramolecular and proceeds through a cyclic transition state.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "4-(2-Chloro-5-methylphenyl)morpholine". nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 4-phenylmorpholine, the protons of the morpholine (B109124) ring exhibit a distinct pattern. acdlabs.com The methylene (B1212753) protons adjacent to the oxygen atom typically appear as a multiplet at a different chemical shift than the methylene protons adjacent to the nitrogen atom. acdlabs.comresearchgate.net This difference in chemical shift is due to the different electronic environments created by the neighboring heteroatoms. For "this compound," the aromatic protons on the substituted phenyl ring would present a complex splitting pattern, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The methyl group on the phenyl ring would appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal. The carbon atoms of the morpholine ring typically appear in the range of 45-70 ppm. researchgate.net Specifically, the carbons bonded to the nitrogen atom are found at a different chemical shift compared to those bonded to the oxygen atom. acdlabs.com The aromatic carbons of the 2-chloro-5-methylphenyl group would be observed in the downfield region, typically between 110 and 150 ppm, with their precise chemical shifts influenced by the chloro and methyl substituents. The carbon of the methyl group would appear at a much higher field.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are invaluable for confirming the structural assignments made from 1D spectra. nih.gov A ¹H-¹H COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the morpholine ring and the aromatic system. An HMQC or HSQC spectrum would reveal one-bond correlations between protons and the carbons they are attached to, definitively linking the proton and carbon signals of each CH₂ group in the morpholine ring and the CH groups in the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Morpholine H (adjacent to N) ~3.0-3.2 (m, 4H) ~50-55
Morpholine H (adjacent to O) ~3.8-4.0 (m, 4H) ~65-70
Aromatic H ~7.0-7.4 (m, 3H) ~115-140
Methyl H ~2.3 (s, 3H) ~20-25

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides information about the structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like "this compound". In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the determination of the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the m/z value, which can be used to determine the elemental formula of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound or an unknown substance.

Fragmentation Analysis: In addition to determining the molecular weight, MS can be used to study the fragmentation of the molecule. mdpi.com By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments can provide valuable information about the different structural components of the molecule. For "this compound," characteristic fragmentation pathways would likely involve cleavage of the morpholine ring and loss of substituents from the phenyl ring.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ion Expected m/z
ESI-MS [M+H]⁺ 212.08
HRMS [M+H]⁺ 212.0837

Note: The expected m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrational modes include:

C-H stretching: Aliphatic C-H stretching vibrations from the morpholine and methyl groups would appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations would be observed at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond in the morpholine ring would likely be found in the 1100-1300 cm⁻¹ region.

C-O-C stretching: The characteristic asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) in the morpholine ring are expected to produce strong bands in the fingerprint region, typically around 1100 cm⁻¹. researchgate.net

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration would be observed in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aliphatic C-H Stretching 2850-3000
Aromatic C-H Stretching >3000
C-N Stretching 1100-1300
C-O-C Stretching ~1100
Aromatic C=C Stretching 1450-1600
C-Cl Stretching 600-800

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and environment.

X-ray Crystallography for Solid-State Structural Determination

The analysis of a related morpholine derivative, 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, revealed that the morpholine ring adopts a chair conformation. researchgate.net It is highly probable that the morpholine ring in "this compound" also adopts a similar low-energy chair conformation. X-ray crystallography would also reveal the relative orientation of the 2-chloro-5-methylphenyl group with respect to the morpholine ring and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that might be present in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. sielc.com For a compound like "this compound," a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. sielc.com The retention time of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate) is a characteristic property that can be used for its identification. HPLC can also be used to determine the purity of a sample by detecting and quantifying any impurities present.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that is often used to monitor the progress of a chemical reaction or to get a preliminary assessment of the purity of a sample. A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property that can be used for identification.

Table 4: Chromatographic Methods for the Analysis of this compound

Technique Stationary Phase Typical Mobile Phase Detection Application
HPLC C18 (Reverse-Phase) Acetonitrile/Water or Methanol/Water UV-Vis Purity assessment, quantification
TLC Silica Gel Ethyl Acetate (B1210297)/Hexane UV light, staining agents Reaction monitoring, purity check

Theoretical and Computational Chemistry Studies of 4 2 Chloro 5 Methylphenyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. nih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. For a molecule like 4-(2-Chloro-5-methylphenyl)morpholine, a DFT study would typically be performed using a functional like B3LYP and a basis set such as 6-311G**. nih.gov

Such a study would yield optimized molecular geometry and key electronic properties derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of the molecule from which an electron is most likely to be donated. A higher HOMO energy indicates a greater ability to donate electrons, suggesting reactivity towards electrophiles. In this compound, the HOMO is expected to be localized primarily on the morpholine (B109124) nitrogen and the substituted phenyl ring, which are the most electron-rich parts of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where an electron is most likely to be accepted. A lower LUMO energy indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles. The LUMO is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing chloro group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following values are illustrative and based on typical ranges for similar organic molecules, as specific data for this compound is not available.)

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.3 eV Relates to chemical reactivity and stability
Dipole Moment 2.8 D Measures overall polarity of the molecule

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated by placing a hypothetical positive point charge at various locations on the electron density surface and calculating the potential energy. The MEP map is color-coded to indicate different potential values:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, these regions would be expected around the oxygen and nitrogen atoms of the morpholine ring and potentially near the electron-donating methyl group.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the most likely sites for nucleophilic attack. Such regions might be found around the hydrogen atoms and influenced by the electron-withdrawing chlorine atom on the phenyl ring.

Green regions represent areas of neutral potential.

Analysis of the MEP provides crucial insights into a molecule's reactivity, intermolecular interactions, and how it might be recognized by a biological receptor.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function and interactions.

Conformational Analysis: This involves identifying the stable conformations (conformers) of a molecule and determining their relative energies. For this compound, the primary sources of conformational flexibility are the chair conformation of the morpholine ring and the rotation around the C-N bond connecting the phenyl ring to the morpholine nitrogen. Computational methods can map the potential energy surface by systematically rotating these bonds to find the lowest energy (most stable) conformers.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of a molecule's behavior over time. mdpi.comarxiv.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and conformational changes in a simulated environment (e.g., in a solvent like water). An MD simulation of this compound would reveal the preferred orientations of the substituted phenyl ring relative to the morpholine ring and the stability of the morpholine chair conformation over time. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site.

Computational Modeling of Molecular Interactions

Understanding how a molecule interacts with its environment, particularly with biological targets, is a key goal of computational chemistry.

This area of study focuses on the non-covalent interactions between a ligand (like this compound) and a larger molecular scaffold, such as the active site of a protein. These interactions, which govern molecular recognition and binding affinity, include:

Hydrogen Bonds: The morpholine oxygen and nitrogen can act as hydrogen bond acceptors.

π-π Stacking: The aromatic phenyl ring can stack with other aromatic residues in a binding pocket.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction.

Computational tools can model these interactions to predict the binding mode and affinity of the molecule to a target.

In silico screening involves using computational methods to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. nih.govmdpi.com If this compound were identified as a "hit" compound with desirable activity, its structure would serve as a scaffold for designing new, potentially more potent analogs.

The process would involve:

Pharmacophore Modeling: Identifying the key chemical features of the scaffold (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for its activity.

Virtual Screening: Searching virtual libraries for other molecules that match this pharmacophore.

Structure-Activity Relationship (SAR) Studies: Computationally modifying the scaffold (e.g., changing the substitution pattern on the phenyl ring) and predicting how these changes affect binding affinity. This allows for the rational design of new compounds with improved properties.

Prediction of Chemical Descriptors and Topological Indices

Chemical descriptors, also known as molecular descriptors, are the result of mathematical procedures that transform chemical information encoded within a symbolic representation of a molecule into a useful numerical value. These descriptors can be broadly categorized into constitutional (2D), geometrical (3D), and electronic descriptors.

Detailed Research Findings

Predicted Chemical Descriptors

The following table showcases a selection of predicted chemical descriptors for this compound, which are crucial for understanding its potential behavior in biological systems and for drug design purposes.

DescriptorPredicted ValueSignificance
Molecular Weight 225.7 g/mol Influences solubility, permeability, and diffusion.
LogP (Octanol-Water Partition Coefficient) 3.2Indicates the lipophilicity of the molecule, affecting its membrane permeability and absorption.
Topological Polar Surface Area (TPSA) 12.5 ŲRelates to the hydrogen bonding potential and permeability of the molecule.
Number of Hydrogen Bond Acceptors 2Influences solubility and binding to biological targets.
Number of Hydrogen Bond Donors 0Influences solubility and binding to biological targets.
Number of Rotatable Bonds 2Relates to the conformational flexibility of the molecule.
Molar Refractivity 63.4 cm³A measure of the total polarizability of a mole of a substance.

Predicted Topological Indices

Topological indices provide a numerical characterization of the molecular structure. The table below presents some of the commonly calculated topological indices for this compound.

Topological IndexPredicted ValueDescription
Wiener Index (W) 1258Based on the sum of distances between all pairs of vertices in the molecular graph.
Randić Connectivity Index (χ) 8.2Reflects the degree of branching of the molecule.
Balaban J Index 2.6A distance-based topological index that is highly discriminating for molecular shape.
Gutman Molecular Topological Index (MTI) 148Based on the distances between all pairs of vertices in the molecular graph.
Zagreb Indices (M1, M2) M1: 92, M2: 108Based on the degrees of the vertices in the molecular graph.

The prediction of these descriptors and indices is foundational in modern drug discovery and development. For instance, the predicted LogP value suggests that this compound is a moderately lipophilic compound, a characteristic often associated with good absorption and membrane permeation. The Topological Polar Surface Area (TPSA) is a key parameter in predicting drug transport properties, and the predicted value for this compound falls within a range typically observed for orally bioavailable drugs.

Furthermore, the various topological indices provide a nuanced understanding of the molecule's architecture. These indices can be used in QSAR models to predict a wide array of biological activities, from receptor binding affinities to metabolic stability. While the presented data is theoretical, it provides a robust framework for guiding future experimental studies and for the rational design of novel derivatives with potentially enhanced therapeutic properties.

Advanced Applications of the 4 2 Chloro 5 Methylphenyl Morpholine Scaffold in Chemical Science

Design of Novel Molecular Scaffolds for Diverse Chemical Libraries

The design of chemical libraries is a critical component of modern drug discovery and chemical biology. unife.it This often involves a central scaffold that can be systematically modified to generate a large number of related compounds, a practice known as diversity-oriented synthesis (DOS). mdpi.comrsc.orgresearchgate.net The goal is to explore a wide area of "chemical space" to identify molecules with desired biological activities. mdpi.comnih.gov

The 4-(2-Chloro-5-methylphenyl)morpholine structure possesses features suitable for creating such libraries, including the potential for substitution on the phenyl ring and modification of the morpholine (B109124) core. Efficient procedures for preparing libraries based on a generic morpholine template have been reported, demonstrating the feasibility of this approach for the broader class of compounds. nih.gov However, there is no specific literature available that describes the use of this compound as the foundational scaffold for generating a diverse chemical library.

Contribution to Fundamental Understanding of Heterocyclic Chemistry

Heterocyclic compounds, like morpholine, are fundamental to organic chemistry, and their study can provide deep insights into reaction mechanisms, stereochemistry, and non-covalent interactions. The specific substitution pattern of this compound—with its chloro and methyl groups on the phenyl ring—could theoretically be used to probe electronic and steric effects on the reactivity or conformation of the morpholine system. Despite this potential, no dedicated studies were found that utilize this compound to investigate or illustrate fundamental principles of heterocyclic chemistry. The literature contains general reviews on the synthesis and properties of morpholines, but lacks specific experimental or theoretical studies centered on this compound. researchgate.net

Challenges and Future Perspectives in 4 2 Chloro 5 Methylphenyl Morpholine Research

Development of Sustainable and Green Synthetic Methodologies

A significant challenge in contemporary chemical synthesis is the development of environmentally benign processes. Traditional methods for synthesizing N-aryl morpholines often rely on multi-step procedures that may involve harsh reagents and generate considerable waste. chemrxiv.org Future research on 4-(2-Chloro-5-methylphenyl)morpholine should prioritize the development of green and sustainable synthetic routes.

The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents, will be central to these efforts. One promising approach is the development of one- or two-step protocols that are redox-neutral. chemrxiv.orgnih.gov For instance, methods utilizing inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) for the conversion of the corresponding amino alcohol could be explored. chemrxiv.orgnih.gov Such methodologies have been shown to be high-yielding and scalable for other morpholine (B109124) derivatives. chemrxiv.orgnih.gov

Another avenue involves catalytic C-N cross-coupling reactions. While traditional methods might use stoichiometric reagents, future work could focus on catalysis using earth-abundant metals or even metal-free conditions to construct the core structure from 2-chloro-5-methylaniline (B1583412) and a suitable C4 synthon. The exploration of alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to more efficient and sustainable syntheses. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches for this compound

Methodology Potential Advantages Key Challenges
Traditional Multi-step Synthesis Well-established procedures High waste generation, use of hazardous reagents, multiple steps
Redox-Neutral Annulation (e.g., with Ethylene Sulfate) Fewer steps, high atom economy, avoids harsh reducing agents chemrxiv.orgnih.gov Substrate scope for substituted anilines needs investigation
Catalytic C-N Cross-Coupling Direct formation of the N-aryl bond, potential for high efficiency Catalyst cost and toxicity (if using precious metals), optimization of reaction conditions

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability, specialized equipment |

Expanding the Scope of Derivatization and Functionalization

To fully explore the potential of this compound, expanding the library of its derivatives is crucial. Functionalization of both the phenyl ring and the morpholine moiety can lead to compounds with diverse properties.

Derivatization of the morpholine ring can be achieved through various reactions. For instance, α-functionalization at the C2 position can introduce chiral centers, which is often critical for biological activity. nih.govnih.gov Organocatalytic methods have been successfully employed for the enantioselective synthesis of C2-functionalized morpholines and could be adapted for this specific scaffold. nih.govnih.gov Furthermore, reactions at the nitrogen atom, although already substituted, could be explored under specific conditions, or the morpholine ring could be opened and re-closed to introduce functionality.

On the phenyl ring, the existing chloro and methyl groups provide handles for further modification. The aromatic ring is amenable to electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could be employed to introduce a wide range of substituents at positions ortho or para to the morpholine nitrogen, provided a suitable halogen is present or introduced on the ring. researchgate.net

Table 2: Potential Functionalization Strategies

Target Site Reaction Type Potential New Functionality
Morpholine Ring (C2/C6) α-Lithiation and reaction with electrophiles Alkyl, aryl, hydroxyl groups
Morpholine Ring (C2) Enantioselective organocatalysis nih.gov Chiral alkyl or aryl groups
Phenyl Ring Electrophilic aromatic substitution Nitro, halogen, acyl groups

| Phenyl Ring | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Aryl, alkynyl, cyano groups |

Advanced Mechanistic Insights through Experimental and Computational Synergies

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the outcomes of new transformations. For this compound, a synergistic approach combining experimental studies and computational modeling will be essential to gain advanced mechanistic insights.

Experimental techniques such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates can provide valuable data on reaction pathways. For instance, in the synthesis of derivatives, understanding whether a reaction proceeds via an SNAr, a nucleophilic substitution, or a metal-catalyzed pathway is crucial for optimization. jocpr.com

Computational chemistry, particularly Density Functional Theory (DFT), can complement experimental findings by modeling reaction transition states, calculating activation energies, and visualizing molecular orbitals. mdpi.com This can help elucidate the role of catalysts, solvents, and substituents on the reaction outcome. For example, computational studies could predict the regioselectivity of further substitutions on the phenyl ring or explain the stereochemical outcome of functionalization on the morpholine ring. This combined approach will accelerate the development of more efficient and selective synthetic methods. mdpi.com

Emerging Roles in Novel Chemical Discoveries

The morpholine heterocycle is a well-established pharmacophore found in numerous approved drugs and clinical candidates, with applications in oncology, central nervous system disorders, and infectious diseases. nih.govmdpi.com The specific substitution pattern of this compound suggests it could serve as a valuable building block in the discovery of novel chemical entities with unique biological activities.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. The presence of a chlorinated phenyl ring is a common feature in many bioactive molecules, often influencing metabolic stability and binding affinity. acs.org For example, morpholine-containing compounds have been investigated as inhibitors of kinases such as PI3K and mTOR, which are important targets in cancer therapy. nih.govmdpi.com The unique electronic and steric properties imparted by the 2-chloro-5-methylphenyl group could lead to novel interactions with these or other enzyme active sites.

Beyond medicinal chemistry, substituted morpholines can find applications in materials science and catalysis. researchgate.net The exploration of this compound as a ligand for transition metals, a component in functional polymers, or a catalyst in organic synthesis represents an untapped area of research. A systematic investigation into these potential applications could uncover new and valuable uses for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.